molecular formula C14H14N4 B14328769 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)- CAS No. 100078-91-9

1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)-

Cat. No.: B14328769
CAS No.: 100078-91-9
M. Wt: 238.29 g/mol
InChI Key: VYQKSUALEUEYRY-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the broader class of triazolopyridazines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)- typically involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors. One common method includes the reaction of 3-methyl-7-(2-phenylethyl)-1,2,4-triazole with a suitable pyridazine derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo(4,3-b)pyridazine, 3-methyl-7-(2-phenylethyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

100078-91-9

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

3-methyl-7-(2-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C14H14N4/c1-11-16-17-14-9-13(10-15-18(11)14)8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3

InChI Key

VYQKSUALEUEYRY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=CC(=C2)CCC3=CC=CC=C3

Origin of Product

United States

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